5-(3,5-difluorobenzyl)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(3,5-DIFLUOROBENZYL)-4-(2,5-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, a difluorobenzyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-DIFLUOROBENZYL)-4-(2,5-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The process often starts with the preparation of the triazole ring, followed by the introduction of the difluorobenzyl and dimethoxyphenyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the triazole ring and subsequent substitutions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-DIFLUOROBENZYL)-4-(2,5-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-(3,5-DIFLUOROBENZYL)-4-(2,5-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(3,5-DIFLUOROBENZYL)-4-(2,5-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions and enzymes, potentially inhibiting their activity. The difluorobenzyl and dimethoxyphenyl groups can enhance the compound’s binding affinity and specificity, leading to more effective inhibition of the target pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,5-Dichlorobenzyl)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-ylhydrosulfide
- 5-(3,5-Dibromobenzyl)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-ylhydrosulfide
Uniqueness
5-(3,5-DIFLUOROBENZYL)-4-(2,5-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the presence of the difluorobenzyl group, which can significantly alter its chemical properties and biological activity compared to its dichloro or dibromo analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H15F2N3O2S |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-[(3,5-difluorophenyl)methyl]-4-(2,5-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15F2N3O2S/c1-23-13-3-4-15(24-2)14(9-13)22-16(20-21-17(22)25)7-10-5-11(18)8-12(19)6-10/h3-6,8-9H,7H2,1-2H3,(H,21,25) |
InChI Key |
QMZVWXYEDBGJDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NNC2=S)CC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
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